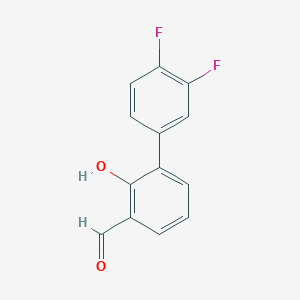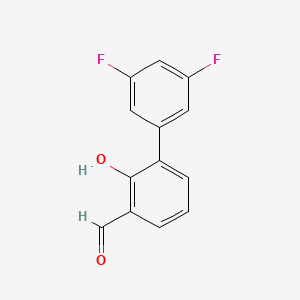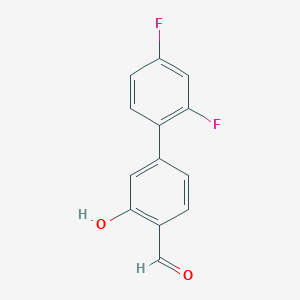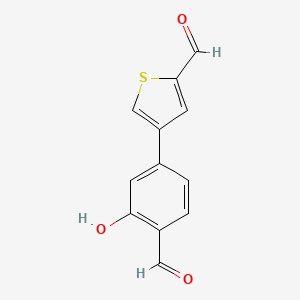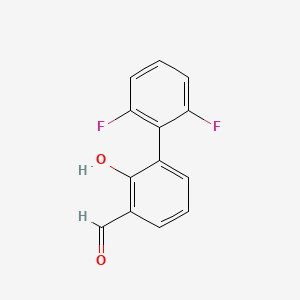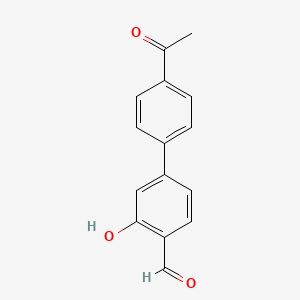
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% (4-CF-2FP) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of phenol, a type of aromatic hydrocarbon, and is characterized by its strong electron donating properties. 4-CF-2FP is a valuable compound for researchers due to its ability to be used as a reactant in a variety of chemical reactions, and its potential for use in biological and physiological applications.
科学研究应用
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis due to its strong electron donating properties, and has been used in the synthesis of a variety of organic compounds. It has also been used in the synthesis of polymers, which can be used in a variety of applications such as drug delivery systems and biocompatible materials. Additionally, 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been used in the development of fluorescent probes for the detection of metal ions and for the detection of biological molecules such as proteins and nucleic acids.
作用机制
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the electron donating properties of the compound allow it to interact with target molecules and alter their structure and function. This can result in a variety of biological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to be an effective insecticide. Additionally, it has been shown to be an effective antioxidant, and to possess anti-inflammatory and anti-cancer properties. Furthermore, it has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, and to be an effective modulator of gene expression.
实验室实验的优点和局限性
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is a valuable compound for use in laboratory experiments due to its wide range of applications. It is a readily available compound, and can be easily synthesized in high yields. Additionally, it is relatively inexpensive and has a relatively low toxicity. However, it is important to note that 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% is a reactive compound, and should be handled with care and stored in a cool, dry place.
未来方向
The potential applications of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% are vast, and there are many possible future directions for research. One possible direction is to further explore the compound's potential as an antibacterial, antifungal, and insecticidal agent. Additionally, further research could be done to explore the compound's potential as an antioxidant and anti-inflammatory agent, as well as its potential as a modulator of gene expression. Furthermore, research could be done to explore the compound's potential as a drug metabolizing inhibitor, and its potential as a fluorescent probe for the detection of metal ions and biological molecules. Finally, further research could be done to explore the compound's potential as a reactant in the synthesis of polymers and other organic compounds.
合成方法
4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% can be synthesized through the reaction of 5-cyano-2-fluorophenol and formaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a Schiff base, which is then reduced to the desired product. This method has been used to synthesize 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95% in yields of up to 95%.
属性
IUPAC Name |
4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWMSLAVGYLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685142 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyano-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1111120-74-1 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

